Metabolic Inertness in NOS Inhibition
D-Arginine is functionally distinct from L-arginine in its inability to antagonize the pressor effects of NOS inhibitors. In conscious rat models, intravenous infusion of L-arginine (10 mg/kg/min) significantly attenuated the hypertensive response to both L-NNA and D-NNA, whereas D-arginine at the same dose had no effect [1]. This demonstrates that D-arginine cannot substitute for L-arginine as a substrate in the nitric oxide pathway, confirming its metabolic inertness in this context [2].
| Evidence Dimension | Reversal of NOS inhibitor-induced hypertension |
|---|---|
| Target Compound Data | No antagonism of pressor response (0% reversal) |
| Comparator Or Baseline | L-Arginine: Significantly attenuated pressor response to both L-NNA and D-NNA |
| Quantified Difference | D-arginine lacked the ability to reverse NOS inhibition, unlike L-arginine which was effective. |
| Conditions | Conscious, unrestrained rats; i.v. infusion of L- or D-arginine (10 mg/kg/min); pressor agents L-NNA and D-NNA (32 mg/kg i.v. bolus). |
Why This Matters
This establishes D-arginine as a critical negative control for validating NOS-dependent mechanisms, preventing false-positive results in cardiovascular research.
- [1] Wang YX, et al. Pressor effects of L and D enantiomers of NG-nitro-arginine in conscious rats are antagonized by L- but not D-arginine. Eur J Pharmacol. 1991;200(1):77-81. View Source
- [2] MacAllister RJ, et al. Vascular and hormonal responses to arginine: provision of substrate for nitric oxide or non-specific effect? Clin Sci (Lond). 1995;89(2):183-90. View Source
